molecular formula C9H10FN B13247592 7-fluoro-3-methyl-2,3-dihydro-1H-indole

7-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13247592
M. Wt: 151.18 g/mol
InChI Key: VVXOPSCUROFPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-2,3-dihydro-1H-indole (C₉H₁₀FN, molecular weight 151.19 g/mol) is a dihydroindole derivative featuring a fluorine substituent at the 7-position and a methyl group at the 3-position of the partially saturated indole ring system . This compound is primarily utilized as a building block in organic synthesis, enabling the development of pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

7-fluoro-3-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5H2,1H3

InChI Key

VVXOPSCUROFPIF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of 7-fluoro-3-methyl-2,3-dihydro-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-fluoro-3-methyl-2,3-dihydro-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen and Substituent Position Variations

  • 5-Fluoro-1-methyl-1H-indole (7b) : A fully aromatic indole with fluorine at the 5-position and a methyl group at the 1-position. Its melting point (55–56°C) and synthesis via methylation of 5-fluoroindole highlight differences in regioselectivity and steric effects compared to the target compound .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Substitution of fluorine with chlorine at the 7-position introduces a heavier halogen, increasing molecular weight (223.63 g/mol). The additional carboxylic acid group at position 2 expands its utility in medicinal chemistry but reduces lipophilicity .

Dihydroindole Core Modifications

  • 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : This derivative features a sulfonyl group at position 1 and a nitrobenzoyl group at position 3. Its crystal structure reveals intramolecular hydrogen bonds and orthogonal alignment of substituents, influencing packing stability .

Physical and Chemical Properties

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C, Predicted) pKa (Predicted) Key Features References
7-Fluoro-3-methyl-2,3-dihydro-1H-indole C₉H₁₀FN 151.19 Dihydro core, 7-F, 3-Me
5-Fluoro-1-methyl-1H-indole (7b) C₉H₈FN 149.17 55–56 Aromatic, 5-F, 1-Me
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 7-Cl, 2-COOH
3-Cyclohexyl-7-fluoro-1H-indole C₁₄H₁₆FN 217.28 370.1 ± 22.0 15.76 ± 0.30 Bulky 3-cyclohexyl substituent
7-Fluoro-3-isobutyl-1H-indole C₁₂H₁₄FN 191.24 306.8 ± 22.0 15.85 ± 0.30 Enhanced lipophilicity

Key Observations

  • Dihydro vs.

Biological Activity

7-Fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated derivative of indole, characterized by a fluorine atom at the 7-position and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in neuroprotection, anti-inflammatory responses, and antimicrobial properties.

  • Molecular Formula : C10H10FN
  • Molecular Weight : Approximately 151.18 g/mol
  • Structure : The compound features a fused bicyclic system that enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that 7-fluoro-3-methyl-2,3-dihydro-1H-indole exhibits several notable biological activities:

  • Neuroprotective Effects :
    • Compounds structurally related to indole have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine metabolism and oxidative stress in neuronal cells. In studies, derivatives of indole demonstrated significant inhibition of MAO-B activity, suggesting potential therapeutic implications for neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Properties :
    • Indole derivatives are known for their antimicrobial and antifungal activities. Initial studies suggest that 7-fluoro-3-methyl-2,3-dihydro-1H-indole may exhibit similar properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Activity :
    • The compound's ability to modulate inflammatory pathways has been suggested through its interactions with specific molecular targets. This modulation could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 7-fluoro-3-methyl-2,3-dihydro-1H-indole is primarily attributed to its structural features, which enhance binding affinity to various receptors and enzymes. The presence of the fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability. The compound's mechanism may involve:

  • Enzyme Inhibition : Targeting key enzymes within metabolic pathways.
  • Receptor Binding : Interacting with cell surface receptors to alter cellular signaling.
  • Gene Expression Modulation : Influencing the expression of genes involved in inflammation and cell survival.

Study on MAO-B Inhibition

A study investigated several indole derivatives for their ability to inhibit MAO-B. Among the tested compounds, those structurally similar to 7-fluoro-3-methyl-2,3-dihydro-1H-indole exhibited IC50 values ranging from 0.66 µM to 2.41 µM, demonstrating potent inhibition compared to standard inhibitors like rasagiline .

Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of various indole derivatives against bacterial strains. Preliminary results indicated that 7-fluoro-3-methyl-2,3-dihydro-1H-indole had significant inhibitory effects on gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
7-Fluoroindole7-FluoroindoleBasic indole structure with similar reactivity
3-Methylindole3-MethylindoleNaturally occurring; less potent than fluorinated analogs
Indole-3-acetic acidIndole-3-acetic acidNaturally occurring plant hormone; significant biological activity but different functional groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.